4-Chloro-6-nitroquinoline
Overview
Description
4-Chloro-6-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies : 4-Chloro-6-nitroquinoline is used in the synthesis of various quinoline derivatives. Zhao, Lei, and Guo (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its potential for large-scale production and high yield of 85% (Zhao, Lei, & Guo, 2017). Dyablo et al. (2015) reported on the synthesis of quinoline derivatives containing methoxy groups, demonstrating the versatility of these compounds in chemical synthesis (Dyablo et al., 2015).
Cancer Research and Mutagenesis : The compound's derivatives, such as 4-nitroquinoline 1-oxide, are widely used in cancer research due to their carcinogenic properties. Stanley and Benson (1988) investigated the conjugation of 4-nitroquinoline 1-oxide with various enzymes, revealing insights into its carcinogenic mechanism (Stanley & Benson, 1988). Downes et al. (2014) characterized the mutagenic spectrum of 4-nitroquinoline 1-oxide in Aspergillus nidulans, providing crucial information on its mutagenic potential (Downes et al., 2014).
Genotoxicity and DNA Damage Studies : The genotoxic properties of 4-nitroquinoline derivatives, such as their ability to induce DNA damage, are significant for understanding cellular responses to DNA damage. Brüsehafer et al. (2015) assessed the clastogenicity of 4NQO, a derivative, in various cell lines, which is vital for its use in genotoxicity testing (Brüsehafer et al., 2015).
Prodrug Development : Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation, demonstrating the compound's potential in medicinal chemistry (Couch et al., 2008).
Drug Metabolism Studies : Sugimura, Okabe, and Nagao (1966) studied an enzyme in rat liver that converts 4-nitroquinoline-1-oxide, suggesting the compound's importance in understanding drug metabolism and carcinogenesis (Sugimura, Okabe, & Nagao, 1966).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-6-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mode of Action
Quinoline nitro derivatives, which include this compound, are known to undergo various reactions such as addition, substitution, and rearrangement reactions . These reactions can lead to the formation of polynuclear heterocyclic compounds . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline nitro derivatives are known to be precursors of many useful compounds such as drugs, polymers, and dyes . They can form target structures by addition, substitution, and rearrangement reactions . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Quinoline-based compounds are known for their diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . The specific effects of this compound would require further investigation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-6-nitroquinoline are not fully understood due to limited research. As a derivative of quinoline, it may share some of its biochemical characteristics. Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .
Cellular Effects
Studies on similar nitroquinoline compounds have shown that they can induce the formation of cellular topoisomerase I-DNA cleavage complexes . This suggests that this compound could potentially interact with DNA and influence gene expression.
Molecular Mechanism
Based on the properties of similar nitroquinoline compounds, it could potentially interact with DNA and other biomolecules, leading to changes in gene expression .
Metabolic Pathways
Quinoline and its derivatives are known to undergo various metabolic reactions .
Properties
IUPAC Name |
4-chloro-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKFKUSJAFUYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301853 | |
Record name | 4-Chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13675-94-0 | |
Record name | 13675-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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